molecular formula C13H17N3 B6332277 4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile CAS No. 1240573-24-3

4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile

Cat. No.: B6332277
CAS No.: 1240573-24-3
M. Wt: 215.29 g/mol
InChI Key: FKLWAIWYJLAOMV-UHFFFAOYSA-N
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Description

4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile is a chemical compound with the molecular formula C13H17N3 It is a derivative of benzonitrile, where the benzene ring is substituted with a 2-methylpiperazine group via a methylene bridge

Safety and Hazards

“4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Future Directions

The future directions for “4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile” and its related compounds could involve further exploration of their potential applications in the pharmaceutical industry, given their presence in biologically active compounds . Additionally, the development of novel synthetic strategies for these compounds could be a focus, as many current synthetic routes have disadvantages such as lengthy steps, low overall yield, and high production cost .

Mechanism of Action

Target of Action

The primary target of the compound 4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile is the Hepatitis C Virus (HCV) . This compound acts as an inhibitor, disrupting the virus’s ability to replicate and spread.

Mode of Action

The compound interacts with the HCV by blocking its replication process . It does this by acting on the HCV entry stage, preventing the virus from entering host cells and initiating the replication cycle .

Biochemical Pathways

The compound affects the viral entry pathway of HCV. By blocking the entry of the virus into host cells, it prevents the initiation of the viral replication cycle. This disruption in the pathway leads to a decrease in the production and spread of the virus .

Result of Action

The result of the compound’s action is a significant decrease in HCV replication. This leads to a reduction in the viral load within the host, thereby alleviating the symptoms of the infection and potentially leading to the elimination of the virus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile typically involves the reaction of 4-(chloromethyl)benzonitrile with 2-methylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    2-[(4-Methylpiperazin-1-yl)methyl]benzoic acid: Contains a carboxylic acid group instead of a nitrile group.

    2-[(4-Methylpiperazin-1-yl)methyl]benzamide: Features an amide group in place of the nitrile group.

Uniqueness

4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile is unique due to its specific substitution pattern and the presence of both a nitrile group and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[(2-methylpiperazin-1-yl)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-11-9-15-6-7-16(11)10-13-4-2-12(8-14)3-5-13/h2-5,11,15H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLWAIWYJLAOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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